5-chloro-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide
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Overview
Description
5-chloro-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to increase efficiency and yield . Additionally, the use of continuous flow reactors can help in scaling up the production process while maintaining the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-chloro-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes such as dihydropteroate synthetase, which is crucial for folate synthesis in bacteria . This inhibition disrupts bacterial DNA synthesis and cell division, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide: Similar structure but with a bromine atom instead of chlorine.
3-chloro-5-(5-{[(1S)-1-phenylethyl]amino}isoxazolo[5,4-c]pyridin-3-yl)-1H-indole-2-carboxamide: Contains an isoxazole ring fused to the indole ring.
Uniqueness
5-chloro-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group, pyrrolidinylsulfonyl moiety, and carboxamide group allows for diverse chemical reactivity and potential biological activity.
Properties
CAS No. |
661467-88-5 |
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Molecular Formula |
C13H14ClN3O3S |
Molecular Weight |
327.79 g/mol |
IUPAC Name |
5-chloro-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C13H14ClN3O3S/c14-8-3-4-10-9(7-8)12(11(16-10)13(15)18)21(19,20)17-5-1-2-6-17/h3-4,7,16H,1-2,5-6H2,(H2,15,18) |
InChI Key |
DARVQYMHLCLCKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |
Origin of Product |
United States |
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